molecular formula C48H98N4O23 B605821 Azido-PEG35 amine CAS No. 749244-38-0

Azido-PEG35 amine

Cat. No.: B605821
CAS No.: 749244-38-0
M. Wt: 1099.32
InChI Key: MUYDHNADYGGZNC-UHFFFAOYSA-N
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Description

Azido-PEG35-amine is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Azido-PEG35-amine is used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG35-amine is C72H146N4O35 . It has a molecular weight of 1627.95 g/mol .


Chemical Reactions Analysis

Azido-PEG35-amine contains an Azide group that can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical and Chemical Properties Analysis

Azido-PEG35-amine is a PEG derivative containing an azide group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Synthesis and Modification

  • Facile Synthesis for "Click" Conjugation : Azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives, including Azido-PEG35 amine, have been synthesized for conjugation via "click chemistry." This process involves the preparation of alpha-allyl-omega-hydroxyl PEG, followed by modifications for azido group introduction and functional group incorporation (Hiki & Kataoka, 2007).

  • Heterobifunctional Linker Synthesis : The synthesis of azido amine linkers, like those in Azido-PEG35, has been demonstrated for creating carbohydrate-fluorescein conjugates to study carbohydrate-binding proteins. These linkers, derived from tetraethylene glycol, can be applied to other PEG derivatives (Bertozzi & Bednarski, 1991).

Biomedical Applications

  • Dynamic Cell Adhesion and Migration : Azido-[polylysine-g-PEG] (APP), which includes this compound, has been used for dynamic cell adhesion. The addition of functional peptides to culture media can trigger rapid cell adhesion, offering applications in tissue motility assays and patterned coculturing (van Dongen et al., 2013).

  • Hydrogel Formation for Drug Delivery : this compound has been used in synthesizing hydrogels with alkynated polyaspartamide via click chemistry. These hydrogels, characterized by in-situ gelation and swelling behavior, are potential candidates for drug delivery and tissue engineering applications (Huynh et al., 2013).

  • Preconditioning Agent Against Hypoxia/Reoxygenation Injury : Polyethylene glycol 35 kDa (PEG35), which includes this compound, has shown potential as a pharmacological tool in attenuating hepatic ischemia/reperfusion injury by enhancing autophagy and mitochondrial quality control (da Silva et al., 2022).

  • Selective Protein Modification : Targeted diazotransfer reagents have been used to modify proteins with azides selectively, an approach that could be enhanced by the use of this compound. This methodology is beneficial for synthesizing modified protein conjugates (Lohse et al., 2017).

  • Exosomal Uptake and Function Modulation : PEG35, encompassing this compound, modulates exosome-mediated inflammation and enhances the internalization of exosomes, highlighting its potential as an anti-inflammatory agent for biomedical purposes (Ferrero-Andrés et al., 2020).

  • Site-Specific PEGylation of Proteins : this compound has been used for the site-specific PEGylation of proteins, a strategy significant for generating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).

Material Science and Chemistry Applications

  • Polymer Functionalization and Drug Conjugation : this compound has been used in synthesizing azido-carrying biodegradable polymers for drug delivery applications, demonstrating the versatility and utility of Azido-PEG35 in pharmaceutical chemistry (Hu et al., 2013).

Mechanism of Action

Target of Action

Azido-PEG35-amine is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Azido-PEG35-amine contains an azide group and an amine group . The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage, which is crucial for the formation of PROTACs . The amine group of Azido-PEG35-amine is reactive with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters .

Biochemical Pathways

As a component of protacs, it plays a role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of target proteins .

Pharmacokinetics

It is known that azido-peg35-amine is a monodisperse, aqueous soluble peg linker , which suggests it may have good bioavailability due to its solubility in aqueous media.

Result of Action

The molecular and cellular effects of Azido-PEG35-amine are primarily related to its role in the formation of PROTACs . By forming a stable triazole linkage, Azido-PEG35-amine enables the selective degradation of target proteins . This can have various effects depending on the specific target protein being degraded.

Action Environment

It is known that environmental factors can have significant effects on the epigenome, which in turn can influence gene expression and subsequent health outcomes . As such, it is plausible that environmental factors could potentially influence the action of Azido-PEG35-amine, particularly when it is part of a PROTAC molecule.

Safety and Hazards

In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, move the victim into fresh air . If symptoms persist, seek medical attention .

Future Directions

Azido-PEG35-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It has potential applications in drug delivery .

Biochemical Analysis

Biochemical Properties

Azido-PEG35-amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of Azido-PEG35-amine are not well-studied. The effects of similar PEG-based compounds have been investigated. For instance, pegylated arginine deiminase (ADI-PEG 20) has been shown to improve energy homeostasis by driving systemic and hepatocyte autophagy .

Molecular Mechanism

The molecular mechanism of Azido-PEG35-amine involves its interaction with molecules containing Alkyne groups. It undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) to form a stable triazole linkage .

Temporal Effects in Laboratory Settings

It is known that Azido-PEG35-amine is a non-cleavable linker for bio-conjugation .

Metabolic Pathways

It is known that Azido-PEG35-amine can be used in the synthesis of PROTACs .

Transport and Distribution

It is known that the hydrophilic PEG spacer in Azido-PEG35-amine increases its solubility in aqueous media .

Subcellular Localization

It is known that Azido-PEG35-amine can be used in the synthesis of PROTACs .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQQBVVZWHNZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H146N4O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1627.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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